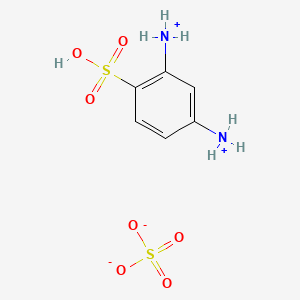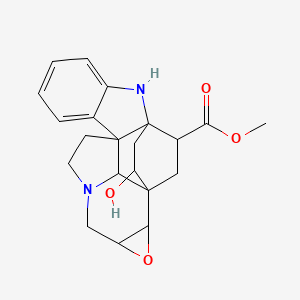
19-Hydroxyvenalstonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxyvenalstonidine is an indole alkaloid derived from the Melodinus genus, specifically from Melodinus reticulatus . This compound is part of a broader class of natural products known for their diverse structures and significant biological activities. Indole alkaloids, including this compound, have been extensively studied for their medicinal properties, particularly in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyvenalstonidine involves several steps, starting from simpler indole alkaloids. The process typically includes hydroxylation reactions, which introduce the hydroxyl group at the 19th position of the molecule. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can be optimized to enhance the production efficiency and scalability, making the compound more accessible for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxyvenalstonidine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halogens or amines
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
19-Hydroxyvenalstonidine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of indole alkaloids.
Mechanism of Action
The mechanism of action of 19-Hydroxyvenalstonidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and immune response, thereby exerting its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Venalstonine: Another indole alkaloid from the Melodinus genus, known for its cytotoxic properties.
Bis-19β-hydroxyvenalstonidine: A bisindole alkaloid with similar structural features but distinct biological activities.
Melosuavine C: Another related compound with notable anti-inflammatory effects.
Uniqueness: 19-Hydroxyvenalstonidine stands out due to its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other indole alkaloids .
Properties
CAS No. |
87387-67-5 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 20-hydroxy-3-oxa-6,16-diazaheptacyclo[15.2.2.11,6.02,4.09,17.010,15.09,22]docosa-10,12,14-triene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-26-17(25)12-8-19-15(24)9-21(12)20(11-4-2-3-5-13(11)22-21)6-7-23(18(19)20)10-14-16(19)27-14/h2-5,12,14-16,18,22,24H,6-10H2,1H3 |
InChI Key |
HNUOJNHAJOCKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC23C(CC14C5(C2N(CC5)CC6C3O6)C7=CC=CC=C7N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





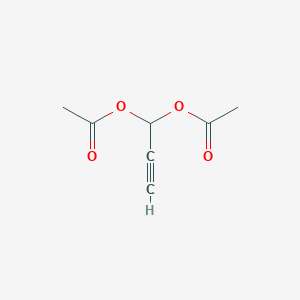
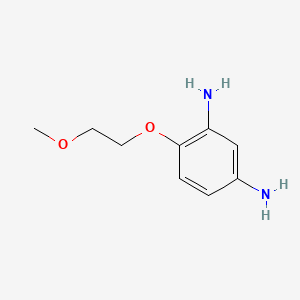

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
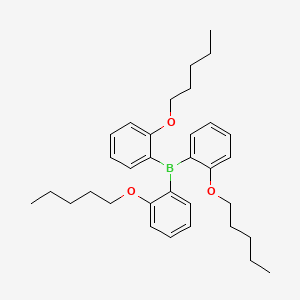
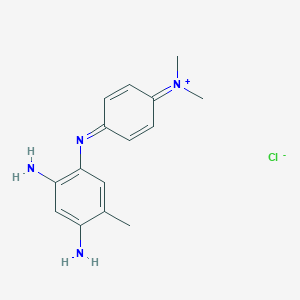
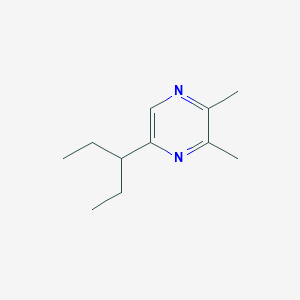
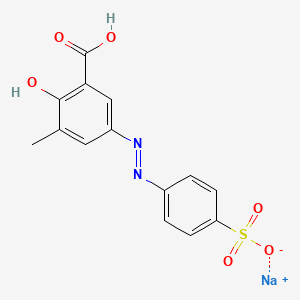

![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
